molecular formula C24H28BrN5O4S B2972037 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 946315-04-4

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Katalognummer: B2972037
CAS-Nummer: 946315-04-4
Molekulargewicht: 562.48
InChI-Schlüssel: JMMWSRCMPLUMBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 6 and an N-(4-methoxyphenyl)amine at position 4. The piperazine ring at position 2 is further functionalized with a 5-bromo-2-ethoxybenzenesulfonyl group. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted LogP ~3.5) and hydrogen-bonding capacity (3 donors, 7 acceptors), which may influence its pharmacokinetic profile and target binding .

Eigenschaften

IUPAC Name

2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN5O4S/c1-4-34-21-10-5-18(25)16-22(21)35(31,32)30-13-11-29(12-14-30)24-26-17(2)15-23(28-24)27-19-6-8-20(33-3)9-7-19/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMWSRCMPLUMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Derivatives

The piperazine moiety in the target compound is a common feature in many pharmacologically active molecules. Key comparisons include:

Compound Name Core Structure Linkage Group Biological Target (Inferred)
Target compound Pyrimidine Benzenesulfonyl Kinases (e.g., EGFR/HER2)
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide Pyrimidine Sulfonamide Antibacterial agents
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Indane Piperazine-methyl Dopamine D4 receptors
  • Piperazine rings (as in the target) offer greater conformational flexibility than piperidine, which may enhance binding to flat binding pockets (e.g., kinase ATP sites) .

Substituents on Aromatic Rings

Substituents on the benzene and pyrimidine rings critically modulate activity:

Compound Name Aromatic Substituents Impact on Properties
Target compound 5-Bromo, 2-ethoxy Increased lipophilicity (Br) and steric bulk (OCH2CH3)
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine 5-Chloro, 2-methoxy Reduced steric bulk (Cl vs. Br) and lower LogP
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluoro, 4-methoxy Enhanced hydrogen bonding (F) and polarity
  • Bromo vs. Chloro : Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) may improve hydrophobic interactions in target binding .
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound introduces slightly higher lipophilicity (π contribution: OCH2CH3 = +0.38 vs. OCH3 = +0.12) .

Pyrimidine Core Modifications

The 6-methylpyrimidin-4-amine core is shared with several analogs:

Compound Name Pyrimidine Substitutions Biological Activity
Target compound 6-Methyl, N-(4-methoxyphenyl) Likely kinase inhibition (inferred)
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine 5-Substituted ethyl Multi-target kinase inhibition
EGFR/HER2 inhibitors (e.g., 5-((4-(benzylamino)but-1-ynyl)-N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-methylpyrimidin-4-amine) 6-Methyl, 5-alkynyl EGFR/HER2 IC50 < 10 nM
  • Structural Insights: The 6-methyl group in the target compound may hinder rotation, stabilizing a planar conformation favorable for intercalation into kinase active sites .

Table 1: Predicted Physicochemical Properties

Property Target Compound Cl-Substituted Analog Ethoxy Analog
Molecular Weight 592.45 g/mol 467.90 g/mol 518.50 g/mol
LogP 3.5 2.8 3.1
Hydrogen Bond Donors 3 3 3
Hydrogen Bond Acceptors 7 7 7
  • Synthetic Challenges : The ethoxy and bromo groups in the target compound require careful optimization of sulfonylation and coupling reactions to avoid dehalogenation or ether cleavage .

Biologische Aktivität

The compound 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring , a piperazine moiety , and a brominated ethoxybenzenesulfonyl group . Its molecular formula is C24H28BrN5O3SC_{24}H_{28}BrN_{5}O_{3}S with a molecular weight of approximately 546.5 g/mol . The presence of these structural features suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of the NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound has demonstrated the ability to inhibit this pathway, suggesting anti-inflammatory properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease, which are important in neurochemical signaling and metabolic processes, respectively .

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The piperazine ring is particularly noted for its antibacterial and antifungal activities. Preliminary studies suggest that this compound may possess similar antimicrobial effects, warranting further investigation.

Anticancer Potential

Given its structural analogies to known kinase inhibitors, there is potential for this compound to exhibit anticancer activity. Kinases are pivotal in cellular signaling pathways; thus, inhibitors targeting these enzymes can be crucial in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds bearing the piperazine nucleus often show enhanced solubility and bioavailability, making them suitable candidates for drug development. Below is a summary comparison of selected compounds:

Compound NameStructure FeaturesBiological ActivityReference
Compound APiperazine + SulfonamideAntibacterial, AChE inhibition
Compound BPyrimidine + Brominated PhenylKinase inhibition, Anti-inflammatory
Target CompoundPyrimidine + Piperazine + Ethoxy GroupPotential AChE inhibition, NF-kB inhibition

Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibitory activity of synthesized compounds similar to the target compound. Results indicated strong inhibitory effects against urease with IC50 values significantly lower than standard references . This suggests that the target compound may also exhibit potent enzyme inhibition.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of related compounds against various bacterial strains. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a promising profile for further exploration of the target compound's antimicrobial potential .

Q & A

Q. What are the key synthetic routes and intermediates for synthesizing this compound?

The synthesis of pyrimidine derivatives typically involves multistep reactions. A core intermediate is the pyrimidine ring substituted with methyl and phenyl groups. For example, 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid is a precursor for introducing sulfonyl and piperazine moieties via nucleophilic substitution . The bromo-ethoxybenzenesulfonyl group is likely added via sulfonylation of the piperazine ring under basic conditions. The final coupling with 4-methoxyaniline may employ Buchwald-Hartwig amination or direct nucleophilic aromatic substitution, depending on the reactivity of the pyrimidine C4 position.

Q. How is the crystal structure stabilized, and what intermolecular interactions are critical?

X-ray crystallography reveals that pyrimidine derivatives are stabilized by weak hydrogen bonds (e.g., C–H⋯O, C–H⋯π) and intramolecular N–H⋯N interactions. In analogous compounds, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups, 86.1° for aromatic amines) influence packing efficiency. The sulfonyl group participates in C–H⋯O bonds, forming polymeric chains along the crystallographic axis .

Structural Feature Dihedral Angle (°) Interaction Type
Pyrimidine vs. phenyl (C2)12.8Intramolecular N–H⋯N
Pyrimidine vs. (4-methoxyphenyl)aminomethyl86.1C–H⋯O (interchain stabilization)

Advanced Questions

Q. How can researchers resolve contradictions in polymorphic forms during crystallization?

Polymorphism arises from variations in hydrogen bonding and substituent orientation. For example, in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, polymorphs differ in N–H⋯N hydrogen bonding and phenyl group dihedral angles (5.2° vs. 6.4°) . To address this:

  • Use solvent screening (polar vs. nonpolar) to control nucleation.
  • Employ temperature-gradient crystallization to isolate stable forms.
  • Validate polymorphs via PXRD and DSC to correlate structure with thermodynamic stability.

Q. What experimental design strategies optimize yield in large-scale synthesis?

Split-plot factorial designs are effective for multivariable optimization. For example:

  • Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).
  • Response variables : Yield, purity (HPLC).
  • Replication : 4 replicates with 5 plants per block (adapted from agricultural chemistry studies) .
    Statistical tools (ANOVA, response surface methodology) identify critical parameters while minimizing resource use.

Q. How do substituents (e.g., bromo, methoxy, sulfonyl) influence biological activity?

  • Bromo : Enhances halogen bonding with target proteins (e.g., kinase inhibition).
  • Methoxy : Increases lipophilicity, improving membrane permeability.
  • Sulfonyl : Stabilizes protein-ligand interactions via hydrogen bonds.
    In SAR studies, replacing the methoxy group with trifluoromethyl (as in N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine) reduces metabolic degradation but may alter target selectivity .

Q. What methodologies validate target engagement in cellular assays?

  • Crystallography : Resolve ligand-binding modes (e.g., pyrimidine ring stacking with aromatic residues).
  • SPR/BLI : Quantify binding kinetics (KD, kon/koff) for sulfonyl-piperazine interactions.
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells.

Methodological Considerations for Data Analysis

Q. How to address discrepancies in bioactivity data across studies?

  • Source : Variability in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration).
  • Mitigation : Normalize data to internal controls (e.g., housekeeping genes) and report IC50 values with 95% confidence intervals. Cross-validate using orthogonal assays (e.g., fluorescence polarization for binding, MTT for cytotoxicity).

Q. What computational tools predict the impact of substituents on solubility and reactivity?

  • DFT calculations : Model electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvation free energy to estimate aqueous solubility.
  • ADMET predictors : Use tools like SwissADME to forecast metabolic stability and CYP450 interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.